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Compound of Interest

Compound Name: Methyl 4-amino-4-oxobutanoate

Cat. No.: B150972

In-Depth Technical Guide: Methyl 4-amino-4-
oxobutanoate

CAS Number:; 53171-39-4

Synonyms: Methyl Succinamate, Succinamic Acid Methyl Ester, Butanoic Acid, 4-Amino-4-
Oxo-, Methyl Ester

Introduction

Methyl 4-amino-4-oxobutanoate is a bifunctional organic compound that serves as a valuable
intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug
development. Its structure, incorporating both a methyl ester and a primary amide functional
group, allows for a variety of chemical transformations, making it a versatile building block for
the synthesis of more complex molecules, including amino acid derivatives and heterocyclic
compounds. This guide provides a comprehensive overview of its chemical and physical
properties, synthesis, and potential applications for researchers, scientists, and drug
development professionals.

Physicochemical Properties

Methyl 4-amino-4-oxobutanoate is typically a white to off-white solid or crystalline substance
at room temperature.[1] It exhibits solubility in polar solvents such as water and alcohols, a
characteristic attributed to its polar functional groups.[1]
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Table 1: Physicochemical Properties of Methyl 4-amino-4-oxobutanoate

Property Value Reference(s)
CAS Number 53171-39-4 [1]

Molecular Formula CsHoNOs3 [1]

Molecular Weight 131.13 g/mol

White to off-white
Appearance _ _ [1]
solid/crystalline powder

Melting Point 89 °C

Boiling Point 118 °C at 3 mmHg

B Soluble in polar solvents (e.g.,
Solubility [1]
water, alcohols)

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of Methyl 4-amino-4-oxobutanoate. While publicly accessible experimental spectra are
limited, the expected spectral features can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for Methyl 4-amino-4-oxobutanoate
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Spectroscopy

Predicted Features

1H NMR

Signals corresponding to the methyl ester
protons (-OCHs), the two methylene groups (-
CH2-CHz-), and the amide protons (-NHz). The
chemical shifts and coupling patterns would be

characteristic of this structure.

13C NMR

Resonances for the methyl ester carbon, the
two methylene carbons, the ester carbonyl

carbon, and the amide carbonyl carbon.

IR Spectroscopy

Characteristic absorption bands for the N-H
stretching of the primary amide, C=0 stretching
of the ester and amide, C-O stretching of the

ester, and C-N stretching.

Mass Spectrometry

A molecular ion peak corresponding to the
molecular weight (131.13), along with
fragmentation patterns resulting from the loss of

specific functional groups.

Synthesis

A common synthetic route to Methyl 4-amino-4-oxobutanoate involves the reaction of

succinic anhydride with methanol to form mono-methyl succinate, followed by amidation.

Experimental Protocol: Two-Step Synthesis from

Succinic Anhydride

Step 1: Synthesis of Mono-methyl succinate

 In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in an excess of anhydrous

methanol.

e The reaction can be heated to reflux to increase the rate of reaction.

» Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
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e Once the reaction is complete, remove the excess methanol under reduced pressure to yield
mono-methyl succinate.

Step 2: Amidation of Mono-methyl succinate

e The carboxylic acid of mono-methyl succinate is first activated. A common method is the
conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride in an
inert solvent.

 Alternatively, peptide coupling reagents can be used to directly form the amide.

e The activated intermediate is then reacted with ammonia (e.g., ammonium hydroxide or
ammonia gas) to form the primary amide, yielding Methyl 4-amino-4-oxobutanoate.

e The final product is then purified using appropriate techniques such as recrystallization or
column chromatography.
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Synthesis of Methyl 4-amino-4-oxobutanoate
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Synthetic pathway for Methyl 4-amino-4-oxobutanoate.

Applications in Drug Development
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Methyl 4-amino-4-oxobutanoate serves as a key building block in the synthesis of various
pharmaceutical compounds.[2] Its bifunctional nature allows for its incorporation into larger
molecules to modulate properties such as solubility, polarity, and biological activity.

Precursor for GABA Analogs and Other Bioactive
Molecules

The structural similarity of Methyl 4-amino-4-oxobutanoate to y-aminobutyric acid (GABA), a
major inhibitory neurotransmitter in the central nervous system, makes it an attractive starting
material for the synthesis of GABA analogs. These analogs are investigated for their potential
as anticonvulsants, anxiolytics, and muscle relaxants.

The reactivity of the ester and amide groups allows for the introduction of various substituents,
leading to the generation of a library of compounds for biological screening.

Role in the Synthesis of Heterocyclic Compounds

The functional groups of Methyl 4-amino-4-oxobutanoate can participate in cyclization
reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.
For instance, it can be a precursor for the synthesis of substituted piperidines, pyrrolidines, and
other nitrogen-containing ring systems.
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Potential Applications in Drug Discovery
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Role of Methyl 4-amino-4-oxobutanoate in drug discovery.

Safety and Handling
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Methyl 4-amino-4-oxobutanoate is associated with certain hazards and should be handled
with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Statement Description Reference(s)
H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statements:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Store in a tightly sealed container in a dry, cool place.

Conclusion

Methyl 4-amino-4-oxobutanoate is a versatile and valuable chemical intermediate with
significant potential in organic synthesis and drug discovery. Its well-defined properties and
reactive functional groups make it a useful building block for the creation of a diverse range of
molecules with potential therapeutic applications. A thorough understanding of its chemistry,
synthesis, and handling is crucial for its effective and safe utilization in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-53171-39-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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